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Compound of Interest

5-Acetamido-2-nitrophenylboronic
Compound Name: d
aci

Cat. No.: B581980

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrophenylboronic acid is a specialized organic compound that holds
potential for various applications in research and development, particularly within the fields of
medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a
boronic acid moiety, an acetamido group, and a nitro group on a phenyl ring, provides a
versatile platform for chemical modifications and targeted molecular interactions. This guide
offers a comprehensive overview of its molecular structure, physicochemical properties, and
potential applications, alongside detailed, albeit generalized, experimental protocols.

Molecular Structure and Properties

The molecular structure of 5-Acetamido-2-nitrophenylboronic acid is characterized by a
benzene ring substituted with three functional groups. The boronic acid group (-B(OH)2) at
position 1 is a key feature, enabling various chemical reactions, most notably the Suzuki-
Miyaura cross-coupling. The nitro group (-NO2) at position 2 acts as an electron-withdrawing
group, influencing the reactivity of the molecule. The acetamido group (-NHCOCH:s) at position
5 can participate in hydrogen bonding and offers a site for further chemical derivatization.

Chemical Identifiers:
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IUPAC Name: (5-Acetamido-2-nitrophenyl)boronic acid

Molecular Formula: CeHoaBN20s

SMILES: CC(=0)NC1=CC(=C(C=C1)B(0)O)N(=0)=0

INChl: INChl=1S/C8HIBN205/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3,
(H,10,12)

Quantitative Physicochemical Data

A summary of the key quantitative data for 5-Acetamido-2-nitrophenylboronic acid is
presented in the table below for easy reference and comparison.

Property Value
Molecular Weight 223.98 g/mol
Melting Point 193-196 °C
Density 1.432 g/cm3
Appearance Yellow solid

Experimental Protocols

While a specific, detailed synthesis protocol for 5-Acetamido-2-nitrophenylboronic acid is
not readily available in the public domain, a plausible synthetic route can be devised based on
established organic chemistry principles and procedures for analogous compounds. The
following represents a generalized, multi-step experimental workflow.

Logical Workflow for Synthesis
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Caption: A potential synthetic pathway for 5-Acetamido-2-nitrophenylboronic acid.
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General Protocol for Suzuki-Miyaura Cross-Coupling

5-Acetamido-2-nitrophenylboronic acid can serve as a coupling partner in Suzuki-Miyaura

reactions to form biaryl compounds. The following is a general protocol for such a reaction.

Materials:

5-Acetamido-2-nitrophenylboronic acid

Aryl halide (e.qg., aryl bromide or iodide)

Palladium catalyst (e.g., Pd(PPhs)4 or Pd(dppf)Cl2)
Base (e.g., K2COs3, Cs2C0s3, or K3POa4)

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 5-
Acetamido-2-nitrophenylboronic acid (1.2 equivalents), the aryl halide (1.0 equivalent),
and the base (2-3 equivalents).

Add the palladium catalyst (typically 1-5 mol%).
Add the anhydrous, degassed solvent.

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the
required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Perform an aqueous work-up by adding water and extracting the product with an organic
solvent (e.g., ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

Purify the crude product by a suitable method, such as column chromatography.
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Experimental Workflow for Suzuki-Miyaura Coupling
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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
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Potential Applications in Drug Development and
Research

While specific biological activities and signaling pathway involvements for 5-Acetamido-2-
nitrophenylboronic acid are not yet extensively documented, its structural motifs suggest
several areas of potential interest for researchers and drug development professionals.

Enzyme Inhibition: Boronic acids are a well-established class of enzyme inhibitors, with the
boronic acid moiety capable of forming reversible covalent bonds with the active site serine
residues of proteases. The acetamido and nitro groups can be tailored to enhance binding
affinity and selectivity for specific enzyme targets.

Chemical Probes and Biosensors: The phenylboronic acid scaffold is known to interact with
diols, a common structural feature in saccharides. This property can be exploited in the
design of chemical probes and biosensors for the detection and quantification of biologically
important sugars.

Medicinal Chemistry Scaffolding: This molecule serves as a versatile building block in
medicinal chemistry. The three distinct functional groups offer multiple points for chemical
modification, allowing for the synthesis of a diverse library of compounds for screening
against various therapeutic targets.

Logical Relationship for Potential Applications

/
T
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Caption: Potential research and development applications of the core molecule.
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Conclusion

5-Acetamido-2-nitrophenylboronic acid is a compound with significant potential for
advanced applications in organic synthesis and medicinal chemistry. Its well-defined molecular
structure and physicochemical properties, coupled with the versatile reactivity of the boronic
acid group, make it a valuable tool for researchers. While detailed experimental data on its
biological activity remains to be fully elucidated, its structural features suggest promising
avenues for the development of novel enzyme inhibitors, chemical probes, and as a scaffold for
the synthesis of new therapeutic agents. Further research into the synthesis and biological
evaluation of this compound and its derivatives is warranted to fully explore its potential.

 To cite this document: BenchChem. [An In-depth Technical Guide to 5-Acetamido-2-
nitrophenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581980#molecular-structure-of-5-acetamido-2-
nitrophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b581980?utm_src=pdf-body
https://www.benchchem.com/product/b581980#molecular-structure-of-5-acetamido-2-nitrophenylboronic-acid
https://www.benchchem.com/product/b581980#molecular-structure-of-5-acetamido-2-nitrophenylboronic-acid
https://www.benchchem.com/product/b581980#molecular-structure-of-5-acetamido-2-nitrophenylboronic-acid
https://www.benchchem.com/product/b581980#molecular-structure-of-5-acetamido-2-nitrophenylboronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b581980?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581980?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

